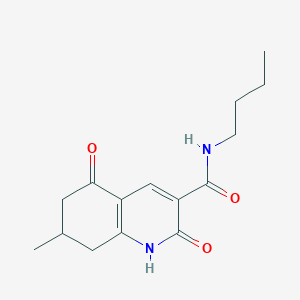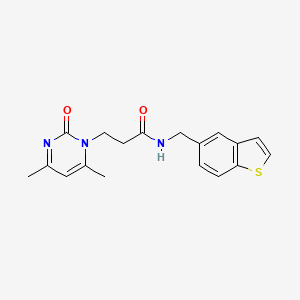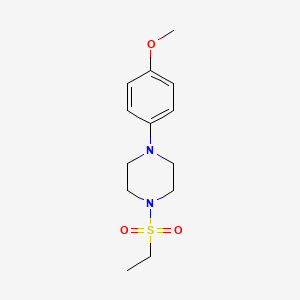![molecular formula C16H19NO B5320622 N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide, also known as Bicuculline, is a naturally occurring compound found in plants of the genera Dicentra and Fumariaceae. It is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been extensively studied for its effects on the central nervous system (CNS).
作用機序
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide binds to the GABA receptor on neurons and acts as a competitive antagonist, blocking the inhibitory effects of GABA. This leads to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. It also increases the activity of voltage-gated calcium channels, leading to increased calcium influx and neurotransmitter release. This compound has been shown to induce seizures in animal models, highlighting its potential as a research tool for investigating the mechanisms of epilepsy.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has a number of advantages as a research tool. It is a potent and selective antagonist of the GABA receptor, making it a useful tool for investigating the role of GABA in synaptic transmission and neuronal excitability. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It can induce seizures in animal models, making it unsuitable for use in certain experiments. It is also toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide. One area of research is the development of new compounds that can selectively target different subtypes of the GABA receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy. Another area of research is the investigation of the role of GABA in synaptic plasticity and learning and memory. This compound could be used as a research tool to investigate the mechanisms underlying these processes. Finally, there is a need for further research into the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a potent competitive antagonist of the GABA receptor that has been extensively studied for its effects on the CNS. It has a number of advantages as a research tool, including its potency and selectivity, but there are also some limitations to its use. Future research on this compound could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in synaptic transmission and neuronal excitability.
合成法
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with phenylhydrazine to form 1-phenylcyclohexanone. This intermediate is then reacted with sodium ethoxide and acrylonitrile to form N-phenyl-2-cyanovinylcyclohexanamine. Finally, this compound is reacted with hydrochloric acid to form this compound.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has been extensively studied for its effects on the CNS. It is commonly used as a research tool to investigate the role of GABA in synaptic transmission and neuronal excitability. This compound has been shown to block the inhibitory effects of GABA on neurons, leading to increased neuronal excitability and synaptic transmission. This has important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(9-7-12-4-2-1-3-5-12)17-15-11-13-6-8-14(15)10-13/h1-5,7,9,13-15H,6,8,10-11H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECXNWAUDAWII-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)


![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)

![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)